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molecular formula C20H15FN2O7S3 B1241543 2-[4-(5-Fluoro-3-methylbenzo[b]thiophene-2-sulfonylamino)-3-methanesulfonylphenyl]oxazole-4-carboxylic acid

2-[4-(5-Fluoro-3-methylbenzo[b]thiophene-2-sulfonylamino)-3-methanesulfonylphenyl]oxazole-4-carboxylic acid

Cat. No. B1241543
M. Wt: 510.5 g/mol
InChI Key: GUTPVRNMYJSAIP-UHFFFAOYSA-N
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Patent
US07399781B2

Procedure details

Into 150 mL of methanol was dissolved 7.85 g of Compound 23, and 15 mL of 10% aqueous sodium hydroxide solution and 15 mL of water were added thereto at room temperature, followed by 15 minutes of stirring. The precipitated crystals were dissolved by adding 90 mL of water, and the solution was stirred at the same temperature for 17 hours. After the solvent was removed by evaporation, 45 mL of 1 mol/L hydrochloric acid was added to the residue, the precipitated crystals were collected by filtration and washed with water, and 100 mL of DMF was added to the resulting crude crystals, followed by heating under refluxing. After filtration at a hot state, 70 mL of ethanol was added and recrystallization was carried out. The resulting crystals were collected by filtration, washed several times with ethanol and water alternatively, and dried over diphosphorus pentoxide under reduced pressure to obtain 5.78 g of the title compound as colorless powder.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Compound 23
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO.[F:3][C:4]1[CH:36]=[CH:35][C:7]2[S:8][C:9]([S:12]([NH:15][C:16]3[CH:21]=[CH:20][C:19]([C:22]4[O:23][CH:24]=[C:25]([C:27]([O:29]C)=[O:28])[N:26]=4)=[CH:18][C:17]=3[S:31]([CH3:34])(=[O:33])=[O:32])(=[O:14])=[O:13])=[C:10]([CH3:11])[C:6]=2[CH:5]=1.[OH-].[Na+]>O>[F:3][C:4]1[CH:36]=[CH:35][C:7]2[S:8][C:9]([S:12]([NH:15][C:16]3[CH:21]=[CH:20][C:19]([C:22]4[O:23][CH:24]=[C:25]([C:27]([OH:29])=[O:28])[N:26]=4)=[CH:18][C:17]=3[S:31]([CH3:34])(=[O:33])=[O:32])(=[O:13])=[O:14])=[C:10]([CH3:11])[C:6]=2[CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
Compound 23
Quantity
7.85 g
Type
reactant
Smiles
FC1=CC2=C(SC(=C2C)S(=O)(=O)NC2=C(C=C(C=C2)C=2OC=C(N2)C(=O)OC)S(=O)(=O)C)C=C1
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
DISSOLUTION
Type
DISSOLUTION
Details
The precipitated crystals were dissolved
STIRRING
Type
STIRRING
Details
the solution was stirred at the same temperature for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
After the solvent was removed by evaporation, 45 mL of 1 mol/L hydrochloric acid
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water, and 100 mL of DMF
ADDITION
Type
ADDITION
Details
was added to the resulting crude crystals
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
FILTRATION
Type
FILTRATION
Details
After filtration at a hot state, 70 mL of ethanol
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
recrystallization
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed several times with ethanol and water alternatively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over diphosphorus pentoxide under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CC2=C(SC(=C2C)S(=O)(=O)NC2=C(C=C(C=C2)C=2OC=C(N2)C(=O)O)S(=O)(=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.78 g
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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